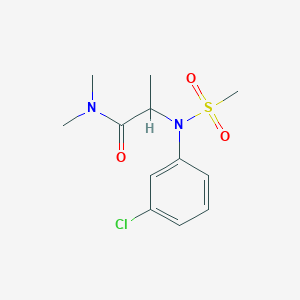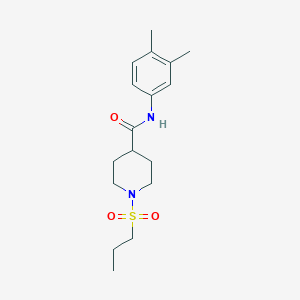![molecular formula C11H14F3NO3S B5339559 N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5339559.png)
N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFB belongs to the class of sulfonamide compounds and is widely used in the pharmaceutical industry for the synthesis of novel drugs. The purpose of
科学的研究の応用
TFB has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where TFB has been shown to inhibit the growth of cancer cells by blocking the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TFB has also been used as a tool to study the role of CA IX in tumor progression and metastasis.
TFB has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. TFB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. TFB has also been used to study the role of COX-2 in the development of inflammatory diseases.
作用機序
TFB exerts its pharmacological effects by inhibiting the activity of specific enzymes such as CA IX and COX-2. TFB binds to the active site of these enzymes and prevents them from carrying out their normal functions. By inhibiting the activity of these enzymes, TFB can disrupt various cellular processes and pathways, leading to the desired pharmacological effects.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects on the body. In cancer cells, TFB inhibits the activity of CA IX, which is involved in the regulation of pH and ion balance. By blocking the activity of CA IX, TFB can disrupt the pH and ion balance in cancer cells, leading to cell death. In inflammatory cells, TFB inhibits the activity of COX-2, which is involved in the production of inflammatory prostaglandins. By blocking the activity of COX-2, TFB can reduce inflammation and pain.
実験室実験の利点と制限
TFB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. TFB is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, TFB also has some limitations. It is a relatively new compound, and its pharmacological effects are not fully understood. TFB may also have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on TFB. One area of interest is the development of TFB analogs with improved pharmacological properties. Another area of interest is the identification of new targets for TFB, which could expand its potential applications in various fields of research. Additionally, more research is needed to fully understand the pharmacological effects of TFB and its potential applications in the treatment of various diseases.
合成法
The synthesis of TFB involves the reaction of p-trifluoromethoxyaniline with 1-chlorobutane in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium sulfite to obtain TFB. The purity of TFB can be increased by recrystallization from ethanol.
特性
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-2-3-8-19(16,17)15-9-4-6-10(7-5-9)18-11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGGWOGMWWOQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-isopropoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339506.png)

![N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}cyclopentanamine oxalate](/img/structure/B5339531.png)

![(3S*,5S*)-1-[(isopropylthio)acetyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5339545.png)
![1-(4-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5339567.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339583.png)

